Cas no 2228245-25-6 (1-(5-nitrothiophen-2-yl)cyclopropylmethanol)

1-(5-nitrothiophen-2-yl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(5-nitrothiophen-2-yl)cyclopropylmethanol
- EN300-1815051
- [1-(5-nitrothiophen-2-yl)cyclopropyl]methanol
- 2228245-25-6
-
- インチ: 1S/C8H9NO3S/c10-5-8(3-4-8)6-1-2-7(13-6)9(11)12/h1-2,10H,3-5H2
- InChIKey: OXEBTZSZSJVLOK-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=C1C1(CO)CC1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 199.03031432g/mol
- どういたいしつりょう: 199.03031432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 94.3Ų
1-(5-nitrothiophen-2-yl)cyclopropylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815051-0.25g |
[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |
2228245-25-6 | 0.25g |
$1328.0 | 2023-09-19 | ||
Enamine | EN300-1815051-5.0g |
[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |
2228245-25-6 | 5g |
$4184.0 | 2023-06-04 | ||
Enamine | EN300-1815051-0.05g |
[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |
2228245-25-6 | 0.05g |
$1212.0 | 2023-09-19 | ||
Enamine | EN300-1815051-2.5g |
[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |
2228245-25-6 | 2.5g |
$2828.0 | 2023-09-19 | ||
Enamine | EN300-1815051-1.0g |
[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |
2228245-25-6 | 1g |
$1442.0 | 2023-06-04 | ||
Enamine | EN300-1815051-0.5g |
[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |
2228245-25-6 | 0.5g |
$1385.0 | 2023-09-19 | ||
Enamine | EN300-1815051-10.0g |
[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |
2228245-25-6 | 10g |
$6205.0 | 2023-06-04 | ||
Enamine | EN300-1815051-10g |
[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |
2228245-25-6 | 10g |
$6205.0 | 2023-09-19 | ||
Enamine | EN300-1815051-5g |
[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |
2228245-25-6 | 5g |
$4184.0 | 2023-09-19 | ||
Enamine | EN300-1815051-0.1g |
[1-(5-nitrothiophen-2-yl)cyclopropyl]methanol |
2228245-25-6 | 0.1g |
$1269.0 | 2023-09-19 |
1-(5-nitrothiophen-2-yl)cyclopropylmethanol 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
1-(5-nitrothiophen-2-yl)cyclopropylmethanolに関する追加情報
1-(5-Nitrothiophen-2-yl)cyclopropylmethanol: A Comprehensive Overview
1-(5-Nitrothiophen-2-yl)cyclopropylmethanol, also known by its CAS number 2228245-25-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with a thiophene moiety and a hydroxymethyl group. The presence of the nitro group on the thiophene ring adds complexity to its electronic properties, making it a valuable subject for both theoretical and experimental studies.
The synthesis of 1-(5-nitrothiophen-2-yl)cyclopropylmethanol has been explored through various methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure samples, which are crucial for studying the stereochemical effects on biological activity. These developments highlight the compound's potential in drug discovery and material science.
Recent studies have focused on the electronic properties of 1-(5-nitrothiophen-2-yl)cyclopropylmethanol, particularly its ability to act as a redox-active component in organic electronics. Researchers have demonstrated that the compound exhibits interesting charge transport properties, making it a candidate for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Furthermore, its thiophene-based structure contributes to strong π-conjugation, enhancing its suitability for applications in optoelectronics.
In terms of biological activity, 1-(5-nitrothiophen-2-yl)cyclopropylmethanol has shown promise as a potential anticancer agent. Preclinical studies indicate that the compound can selectively inhibit the growth of certain cancer cell lines by modulating key signaling pathways. The nitro group plays a critical role in this activity, as it enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.
The physical and chemical properties of CAS 2228245-25-6 have been extensively characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies reveal that the compound exists in a stable conformation due to the rigidity imparted by the cyclopropane ring. This structural rigidity is believed to contribute to its unique reactivity and biological effects.
In conclusion, 1-(5-nitrothiophen-2-yl)cyclopropylmethanol, with its CAS number 2228245-25-6, represents a multifaceted compound with applications spanning from organic electronics to pharmacology. Ongoing research continues to uncover new insights into its properties and potential uses, solidifying its position as an important molecule in contemporary chemical research.
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